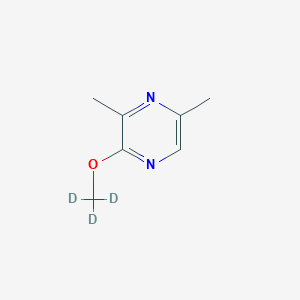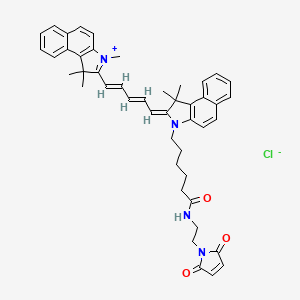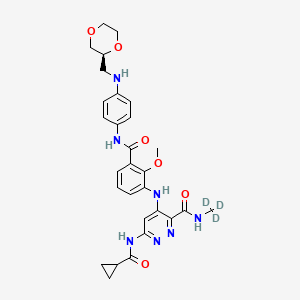
2-Methoxy-3,5-dimethylpyrazine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3,5-dimethylpyrazine-d3 is a deuterium-labeled derivative of 2-Methoxy-3,5-dimethylpyrazine. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for its use in various analytical and pharmacokinetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,5-dimethylpyrazine-d3 typically involves the deuteration of 2-Methoxy-3,5-dimethylpyrazine. One common method includes the reaction of 2-Methoxy-3,5-dimethylpyrazine with deuterium gas in the presence of a catalyst. This process replaces the hydrogen atoms with deuterium atoms, resulting in the deuterium-labeled compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-3,5-dimethylpyrazine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce various functionalized pyrazine derivatives .
Aplicaciones Científicas De Investigación
2-Methoxy-3,5-dimethylpyrazine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3,5-dimethylpyrazine-d3 involves its role as a stable isotope tracer. The deuterium atoms in the compound allow for precise tracking and quantification in various analytical techniques, such as mass spectrometry. This enables researchers to study the pharmacokinetics and metabolic pathways of drugs and other compounds .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-3,5-dimethylpyrazine: The non-deuterated form of the compound.
3-Methoxy-2,5-dimethylpyrazine: A structural isomer with different substitution patterns.
2,5-Dimethylpyrazine: Lacks the methoxy group but shares the pyrazine core structure.
Uniqueness
2-Methoxy-3,5-dimethylpyrazine-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for its use as a tracer in various scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
141.19 g/mol |
Nombre IUPAC |
3,5-dimethyl-2-(trideuteriomethoxy)pyrazine |
InChI |
InChI=1S/C7H10N2O/c1-5-4-8-7(10-3)6(2)9-5/h4H,1-3H3/i3D3 |
Clave InChI |
BXKLSVWRSUPMBO-HPRDVNIFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=NC=C(N=C1C)C |
SMILES canónico |
CC1=CN=C(C(=N1)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)
![5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12394210.png)



![7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12394234.png)







